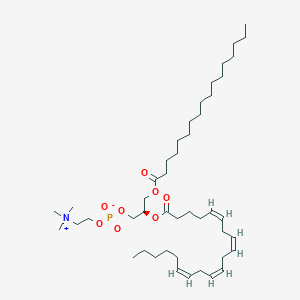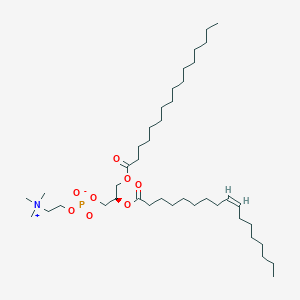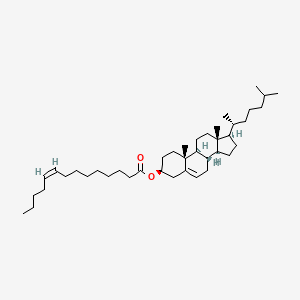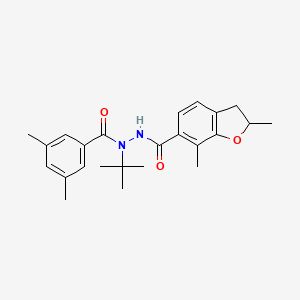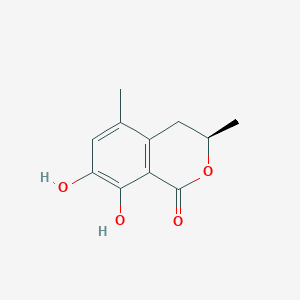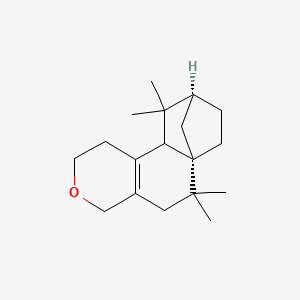
4,5-(Methanoxyethano)isolongifol-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-(methanoxyethano)isolongifol-4-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Scientific Research Applications
Heteropoly Acid Catalysis
A study by Anjibabu et al. (2013) demonstrated the use of heteropoly acids in catalyzing the synthesis of related compounds through oxonium-ene cyclization, highlighting the potential for environmentally friendly and efficient methods in organic synthesis. This research implies possible applications for 4,5-(Methanoxyethano)isolongifol-4-ene in similar catalytic processes (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).
Catalytic Reaction in Methanol
The work of Adams, Clement, and Graham (1982) explored the acid-catalyzed reactions involving methanol, which may be relevant to understanding the chemical behavior of 4,5-(Methanoxyethano)isolongifol-4-ene in similar solvent environments (Adams, Clement, & Graham, 1982).
Asymmetric Aldol Reactions
Zhang et al. (2015) investigated the use of 4,5-methano-L-proline as a catalyst in asymmetric aldol reactions, suggesting potential applications for 4,5-(Methanoxyethano)isolongifol-4-ene in similar asymmetric synthesis processes due to structural similarities (Zhang, Zhu, Yu, & Yu, 2015).
Singlet Oxygen Reactions
Gollnick and Griesbeck (1984) studied the interactions of singlet oxygen with similar compounds, indicating the potential for 4,5-(Methanoxyethano)isolongifol-4-ene to participate in complex oxygenation reactions, which could be relevant in developing oxidation processes or synthesizing oxygenated organic compounds (Gollnick & Griesbeck, 1984).
Electrochemical Synthesis
Nematollahi and Golabi (1996) focused on the electrochemical synthesis of related compounds in methanol, suggesting that 4,5-(Methanoxyethano)isolongifol-4-ene could be explored for its electrochemical properties and potential applications in electro-organic synthesis (Nematollahi & Golabi, 1996).
Selective Oxidation Catalysis
Lu et al. (2011) researched the selective oxidation of methanol over acid-modified catalysts, providing insights into the potential catalytic roles of 4,5-(Methanoxyethano)isolongifol-4-ene in similar oxidation processes, especially in enhancing selectivity and efficiency (Lu, Qin, Dong, Zhu, Wang, Zhao, Fan, & Wang, 2011).
Radical Transannular Migration
Research by Boivin et al. (1990) on radical transannular hydrogen migration in the longifolene series could be relevant for understanding similar radical processes in 4,5-(Methanoxyethano)isolongifol-4-ene, potentially useful in synthetic organic chemistry (Boivin, Silva, Ourisson, & Zard, 1990).
properties
Product Name |
4,5-(Methanoxyethano)isolongifol-4-ene |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.01,10.04,9]pentadec-4(9)-ene |
InChI |
InChI=1S/C18H28O/c1-16(2)9-12-11-19-8-6-14(12)15-17(3,4)13-5-7-18(15,16)10-13/h13,15H,5-11H2,1-4H3/t13-,15?,18-/m0/s1 |
InChI Key |
OPHJYEFTOHTQHT-LWSHRDBSSA-N |
Isomeric SMILES |
CC1(CC2=C(CCOC2)C3[C@@]14CC[C@@H](C4)C3(C)C)C |
Canonical SMILES |
CC1(CC2=C(CCOC2)C3C14CCC(C4)C3(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



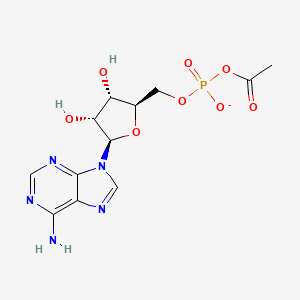
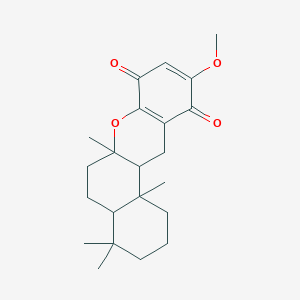
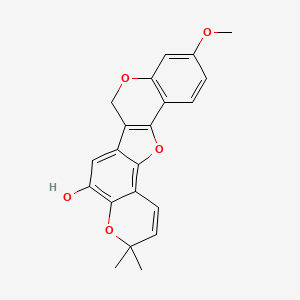
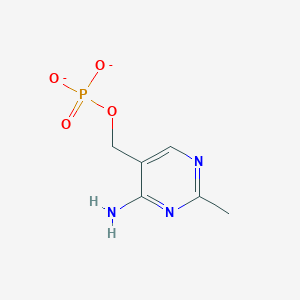
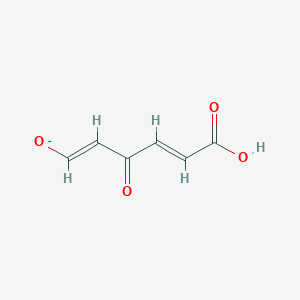
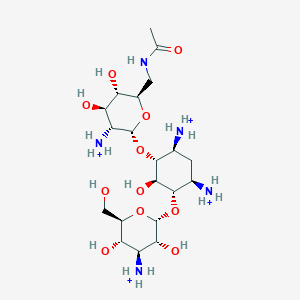
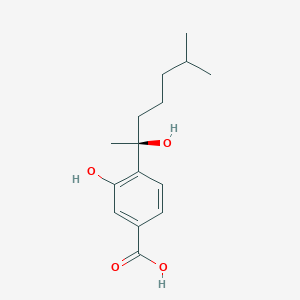
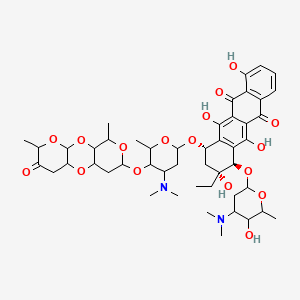
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
